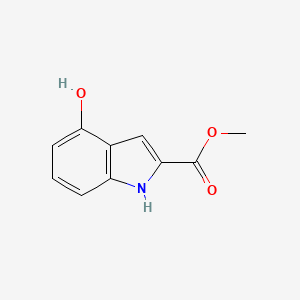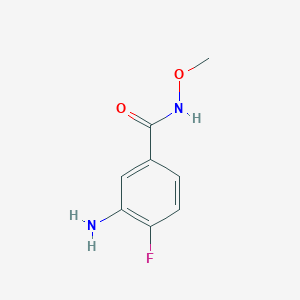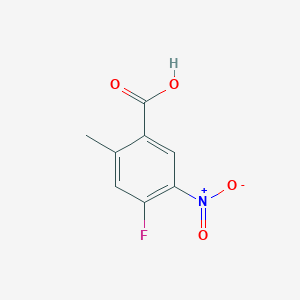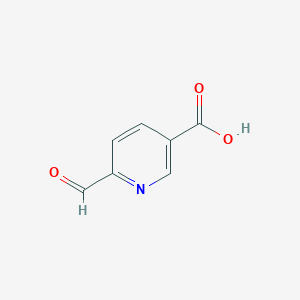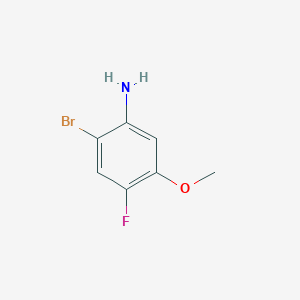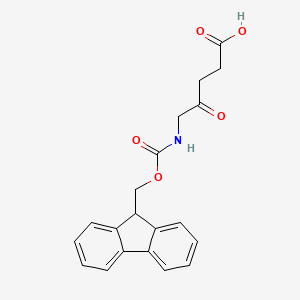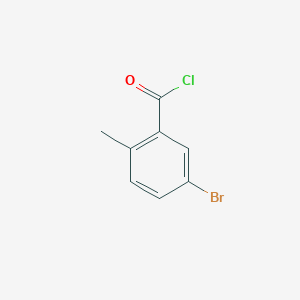
5,6-二甲基吡啶腈
描述
The research on dimethyl bipyridyls and their reactions with other compounds has led to insights into their molecular and crystal structures, as well as their physical properties. In particular, the study of 4,4'-, 5,5'-, and 6,6'-dimethyl-2,2'-bipyridyls has revealed the formation of hydrogen-bonded chains in their complexes with chloranilic acid (CLA). These chains are characterized by N(+)-H···O(-) and O-H···O(-) bridges, which are notably shortest in the 5,5'-dimethyl complex. This particular derivative has been associated with antiferroelectric properties, unlike its 4,4'- and 6,6'- counterparts. The 6,6'-dimethyl complex, however, exhibits a continuous phase transition, as evidenced by various physical measurements such as differential scanning calorimetry and dielectric characteristics .
Synthesis Analysis
The synthesis of dimethyl bipyridyls and their derivatives involves complex reactions that can lead to a variety of products. For instance, the reaction of 2-dimethoxymethyl-3-methoxypropionitrile with acetamidine has been studied to yield 2,7-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine through an intermediate. The structure of this intermediate was initially assigned as 2-acetamidinomethylene-3-methoxypropionitrile, but further analysis suggested inconsistencies with this assignment. The reaction with sodium methoxide indicated the possible formation of a dimeric compound, leading to the hypothesis of an initial formation of 2-dimethoxymethylacrylonitrile. The subsequent reaction with acetamidine was found to produce 2-methyl-4-amino-5,6-dihydropyrimidine, which helped in revising the structure of the intermediate .
Molecular Structure Analysis
The molecular structure of dimethyl bipyridyls is crucial in determining their physical properties and reactivity. The crystal and molecular structures of these compounds, when complexed with CLA, have been determined through various analytical techniques. The structures are characterized by the presence of hydrogen-bonded chains, which are influenced by the position of the methyl groups on the bipyridyl ring. The length of the hydrogen bonds, particularly the N(+)-H···O(-) bonds, varies depending on the specific dimethyl bipyridyl derivative, with the 5,5'-dimethyl complex having the shortest bonds .
Chemical Reactions Analysis
The chemical reactions involving dimethyl bipyridyls can be complex and yield a variety of products. The reaction mechanism of 2-dimethoxymethyl-3-methoxypropionitrile with acetamidine, for example, involves multiple steps and intermediates. The identification and characterization of these intermediates are essential for understanding the reaction pathway and for the synthesis of desired compounds. The revised structure of the intermediate in this reaction was crucial for elucidating the mechanism and for predicting the stability and reactivity of the resulting compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethyl bipyridyls are influenced by their molecular structure. The 6,6'-dimethyl-2,2'-bipyridyl complex with CLA, for instance, does not exhibit ferroelectric properties but is characterized by a continuous phase transition. This transition is reflected in its physical properties, such as thermal behavior and dielectric characteristics. The study of these properties provides insights into the potential applications of these compounds in materials science and other fields .
科学研究应用
阿尔茨海默病研究:一项研究中使用了马隆腈衍生物来定位活着的阿尔茨海默病患者大脑中的神经原纤维缠结和β-淀粉样斑块。这种涉及正电子发射断层扫描的技术预计将有助于阿尔茨海默病的诊断评估和治疗监测(Shoghi-Jadid et al., 2002)。
化学和材料科学:一项关注π-杂环基自由基阴离子的研究中,一个马隆腈衍生物被还原并表征。这项研究为了解这类化合物在化学反应中的行为以及它们在材料科学中的潜在应用提供了见解(Makarov et al., 2014)。
抗氧化性质:对与马隆腈相关的二甲基亚砜的抗氧化性质进行了评估,以探讨其潜在的神经保护作用。这项研究突显了这类化合物在开发新的神经应用抗氧化剂中的重要性(Sanmartín-Suárez et al., 2011)。
癌症研究:在TNF受体-1敲除小鼠中对5,6-二甲基氧化蒽酸(与5,6-二甲基吡啶腈相关)的研究显示了其在抗肿瘤活性中的作用。这对于新癌症治疗的发展具有重要意义(Zhao et al., 2002)。
生物碱的合成:对(+ -)-鬃碱的合成研究涉及将二甲基马隆酸酯阴离子直接加到1,4-共轭亚胺盐中。这与制药化学和新药物的开发相关(Lounasmaa et al., 1997)。
安全和危害
属性
IUPAC Name |
5,6-dimethylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-3-4-8(5-9)10-7(6)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMBQQAAYGQYLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625611 | |
| Record name | 5,6-Dimethylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethylpicolinonitrile | |
CAS RN |
59146-67-7 | |
| Record name | 5,6-Dimethyl-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59146-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dimethylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







